

The Structural Basis of TEAD-IN-11 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tead-IN-11	
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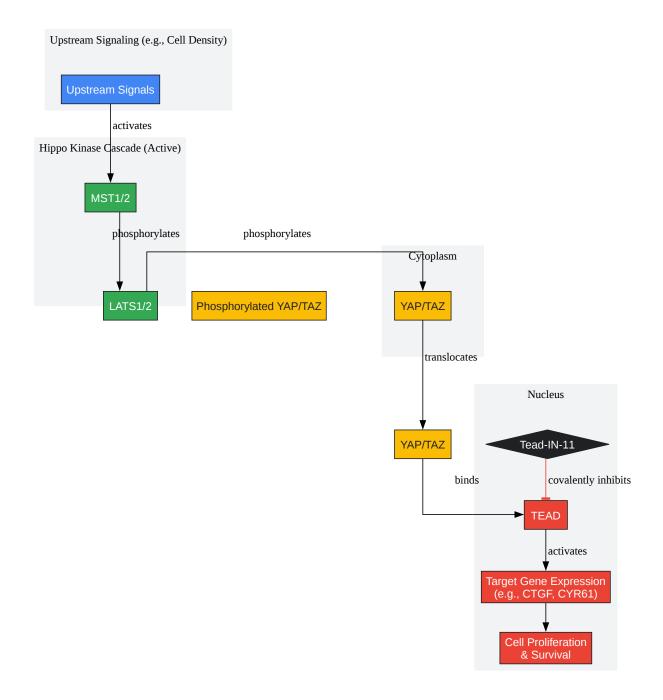
This document provides an in-depth technical overview of the structural and molecular basis for the inhibition of Transcriptional Enhanced Associate Domain (TEAD) transcription factors by **TEAD-IN-11**. It covers the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the characterization of this covalent inhibitor.

Introduction: Targeting the Hippo-YAP-TEAD Axis

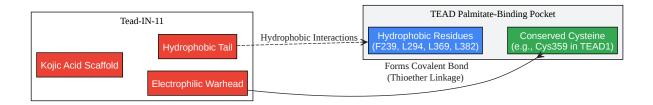
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development of various cancers, making it a key target for therapeutic intervention.[2] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3] This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.

TEAD proteins themselves possess a druggable central pocket, which is post-translationally modified by S-palmitoylation on a conserved cysteine residue. This lipid modification is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that target this pocket can allosterically inhibit the TEAD-YAP interaction, representing a promising strategy for cancer therapy. **TEAD-IN-11** is a covalent inhibitor designed to exploit this mechanism.

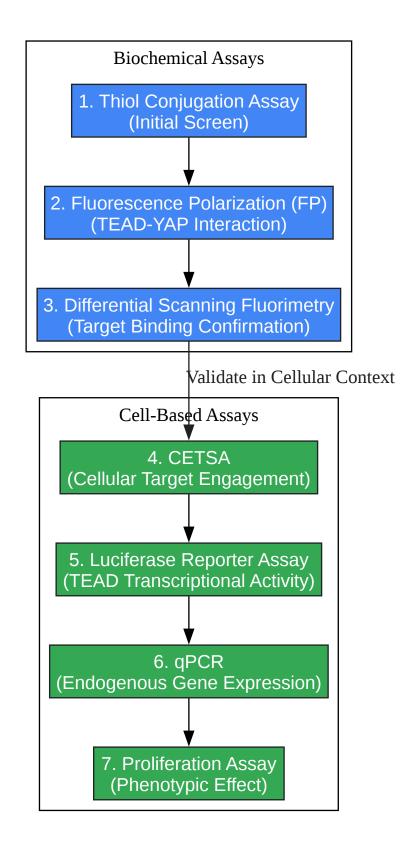












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- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Structural Basis of TEAD-IN-11 Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545167#structural-basis-of-tead-in-11-inhibition]

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